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Abstract

Himbosine, a natural alkaloid, has garnered significant interest for its potent and selective
antagonist activity against M2 and M4 muscarinic acetylcholine receptors. This technical guide
provides a comprehensive overview of the in silico methods used to predict and characterize
the bioactivity of Himbosine. We will delve into its primary pharmacological action, the
associated signaling pathways, and detailed protocols for computational modeling techniques.
This document aims to serve as a valuable resource for researchers and professionals involved
in drug discovery and development, offering insights into the virtual assessment of natural
products like Himbosine.

Introduction to Himbosine

Himbosine is a piperidine alkaloid isolated from the bark of Australian magnolias of the
Galbulimima genus.[1] Its complex chemical structure and significant biological activity have
made it a subject of interest in medicinal chemistry and pharmacology.

Chemical Identity:
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Identifier Value

PubChem CID 6436265[1]

C[C@H]1CCC--INVALID-LINK-
Canonical SMILES -IC=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@
H]4[C@ @H]2--INVALID-LINK--C[1]

Molecular Formula C22H35N02[1]

Molecular Weight 345.5 g/mol [1]

Primary Bioactivity: Muscarinic Receptor
Antagonism

The principal bioactivity of Himbosine is its function as a competitive antagonist at muscarinic
acetylcholine receptors (MAChRS). Notably, it exhibits significant selectivity for the M2 and M4
receptor subtypes over the M1, M3, and M5 subtypes.[2] This selectivity is a key aspect of its
pharmacological profile and potential therapeutic applications.

Binding Affinity of Himbosine for Human Muscarinic Receptor Subtypes:

Dissociation Constant (Kd)

Receptor Subtype —_— Reference
hM1 83 [2]
hM2 4 [2]
hMm3 59 [2]
hm4 7 [2]
hM5 296 2]

Signaling Pathways

Himbosine's antagonist activity at M2 and M4 muscarinic receptors leads to the modulation of
specific intracellular signaling cascades. Both M2 and M4 receptors are coupled to the Gai/o
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family of G proteins. Upon binding of an agonist (which Himbosine blocks), these receptors
activate a signaling pathway that results in the inhibition of adenylyl cyclase, leading to a
decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.

M2 and M4 Muscarinic Receptor Signaling Pathway
(Gailo-coupled)

The following diagram illustrates the canonical Gai/o-coupled signaling pathway that is inhibited
by Himbosine's antagonist activity at M2 and M4 receptors.
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M2/M4 Receptor Signaling Pathway

In Silico Prediction of Bioactivity

Computational methods are invaluable for predicting the bioactivity and pharmacokinetic
properties of molecules like Himbosine. These in silico approaches can guide further
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experimental studies and aid in the drug development process.

ADMET (Absorption, Distribution, Metabolism,
Excretion, and Toxicity) Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound. Various
computational models can predict these properties based on the chemical structure of the
molecule. Below are the predicted ADMET properties for Himbosine using the SwissADME
and pkCSM web servers.

Predicted ADMET Properties of Himbosine:
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Parameter Predicted Value Prediction Tool
Gastrointestinal Absorption High SwissADME
BBB Permeant Yes SwissADME
CYP1AZ2 inhibitor No SwissADME
CYP2C19 inhibitor Yes SwissADME
CYP2C9 inhibitor Yes SwissADME
CYP2D6 inhibitor Yes SwissADME
CYP3A4 inhibitor Yes SwissADME
Log Kp (skin permeation) -4.18 cm/s SwissADME
Water Solubility (logS) -4.75 pkCSM
Caco-2 Permeability (logPapp) 1.13 pkCSM
Human Intestinal Absorption

%) 95.8 pkCSM
Blood-Brain Barrier

Permeability (logBB) 0499 PKCSM
P-glycoprotein Substrate Yes pkCSM
Renal OCT2 Substrate No pkCSM
AMES Toxicity No pkCSM
hERG I Inhibitor Yes pkCSM
Hepatotoxicity No pkCSM

Skin Sensitisation No pkCSM

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This
technique can elucidate the binding mode of Himbosine within the orthosteric pocket of the M2
and M4 muscarinic receptors.
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Experimental Protocol: Molecular Docking of Himbosine to the M2 Muscarinic Receptor

e Protein Preparation:

[¢]

Obtain the crystal structure of the human M2 muscarinic receptor from the Protein Data
Bank (PDB ID: 3UON).

[¢]

Remove water molecules and any co-crystallized ligands from the PDB file.

[e]

Add hydrogen atoms and assign appropriate protonation states to the protein residues at
physiological pH (7.4).

[¢]

Minimize the energy of the protein structure to relieve any steric clashes.
e Ligand Preparation:

o Obtain the 3D structure of Himbosine from PubChem (CID 6436265).

o Assign partial charges and define the rotatable bonds of the ligand.
e Docking Simulation:

o Define the binding site on the M2 receptor based on the location of the co-crystallized
antagonist in the original PDB file.

o Perform the docking simulation using software such as AutoDock Vina or Glide.
o Generate multiple binding poses and rank them based on their docking scores.
e Analysis of Results:

o Visualize the top-ranked docking poses to analyze the interactions between Himbosine
and the amino acid residues of the M2 receptor's binding pocket.

o lIdentify key interactions such as hydrogen bonds, hydrophobic interactions, and
electrostatic interactions.

Workflow for Molecular Docking:
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Molecular Docking Workflow

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical
features that a molecule must possess to exhibit a specific biological activity. For Himbosine, a
pharmacophore model can be developed based on its antagonist activity at M2/M4 receptors.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

o Dataset Preparation:
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o Compile a training set of known M2/M4 selective muscarinic antagonists with a range of
activities.

o Include Himbosine in the dataset.

o Generate multiple low-energy conformations for each molecule in the training set.

o Pharmacophore Feature Identification:

o ldentify common chemical features among the active compounds, such as hydrogen bond
acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable
centers.

e Pharmacophore Model Generation and Validation:

o Generate pharmacophore hypotheses by aligning the conformations of the training set
molecules and identifying common feature arrangements.

o Score and rank the generated hypotheses based on their ability to distinguish between
active and inactive compounds.

o Validate the best pharmacophore model using a test set of compounds with known
activities that were not included in the training set.

Workflow for Pharmacophore Modeling:
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Pharmacophore Modeling Workflow

Off-Target Considerations

While Himbosine is a selective muscarinic antagonist, it is important to consider potential off-
target effects. An analog of Himbosine, Vorapaxar, has been developed as a potent antagonist
of the protease-activated receptor 1 (PAR-1), a thrombin receptor.[3][4] This indicates that the
Himbosine scaffold has the potential to interact with other G protein-coupled receptors. Further
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in silico screening and experimental validation are necessary to fully characterize the off-target
profile of Himbosine itself.

Conclusion

In silico prediction methods provide a powerful and efficient approach to characterizing the
bioactivity of natural products like Himbosine. The computational data presented in this guide,
from ADMET predictions to molecular modeling protocols, underscore Himbosine's potential
as a selective M2/M4 muscarinic receptor antagonist. These in silico findings offer a solid
foundation for further preclinical and clinical investigations into the therapeutic applications of
Himbosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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